molecular formula C24H20O2Si B072169 Diphenoxydiphenylsilane CAS No. 1247-19-4

Diphenoxydiphenylsilane

Cat. No. B072169
CAS RN: 1247-19-4
M. Wt: 368.5 g/mol
InChI Key: YLDKQPMORVEBRU-UHFFFAOYSA-N
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Description

Diphenoxydiphenylsilane is a chemical compound with the molecular formula C24H20O2Si . It contains 47 atoms in total, including 20 Hydrogen atoms, 24 Carbon atoms, and 2 Oxygen atoms . It also contains a total of 50 bonds, including 30 non-H bonds, 24 multiple bonds, 6 rotatable bonds, 24 aromatic bonds, and 4 six-membered rings .


Synthesis Analysis

Diphenoxydiphenylsilane has been incorporated into the synthesis of hybrid silicon-containing phthalonitrile monomers. The processability of the polymers was found to be highly dependent on catalyst content . The synthesis of such compounds is of great importance for various applications in energy, material, or medicinal fields .


Molecular Structure Analysis

The molecular structure of Diphenoxydiphenylsilane is characterized by a total of 50 bonds, including 30 non-H bonds, 24 multiple bonds, 6 rotatable bonds, 24 aromatic bonds, and 4 six-membered rings . The analysis of molecular dynamics results can be performed using GROMACS tools .

Scientific Research Applications

  • Catalyst in Polypropylene Industry : Diphenyldimethoxylsilane, closely related to diphenoxydiphenylsilane, is a crucial component in novel, highly effective catalysts used in the polypropylene industry. It is utilized in approximately 80 polypropylene factories in China, as detailed by Wang Chang (2001) in a study focusing on its preparation through a two-step reaction using diphenyldichlorosilane and methanol as raw materials (Wang Chang, 2001).

  • Synthesis of Hydrido-Disiloxanes : J. Buonomo, C. Eiden, and C. Aldrich (2018) presented a simple, one-pot, high-yielding synthesis of 1,3-diphenyldisiloxane, which could be related to diphenoxydiphenylsilane. This mechano-chemical procedure is efficient and scalable, offering a convenient route to hydrido-disiloxanes from commercially available silanes (Buonomo, Eiden, & Aldrich, 2018).

  • Poly(Imide Siloxane) Copolymers : In a study by W. Liaw and Kuan-Pin Chen (2007), various numbers of diphenyl-siloxane groups were incorporated into oligomers to synthesize a series of poly(imide siloxane) copolymers. These copolymers demonstrated significant improvements in thermal stabilities and mechanical properties, highlighting the potential application of diphenyl-siloxane in engineering polymers (Liaw & Chen, 2007).

  • Photoconducting Poly(Siloxane) : Sang Ho Lee et al. (2003) synthesized a new photoconducting polymer, diphenyl hydrazone-substituted polysiloxane, for photorefractive applications. This polymer, with a dopant, showed high photoconductivity and potential for use in photorefractive composites (Lee et al., 2003).

  • Thermal Degradation of Polysiloxanes : Girish Deshpande and M. Rezac (2002) reported on the kinetics of degradation of polysiloxanes, including poly(diphenyl-dimethyl)siloxane. This study provides insights into the thermal stability of polysiloxanes, which is crucial for their application in various industrial processes (Deshpande & Rezac, 2002).

  • Copolymerization of Aromatic Dialdehydes : Chuanyang Li et al. (2017) explored the hydrosilylation reaction of diphenylsilane with aromatic dialdehydes. Their work contributes to the understanding of polymer synthesis involving silanes and their potential applications in various fields (Li et al., 2017).

properties

IUPAC Name

diphenoxy(diphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O2Si/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDKQPMORVEBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154465
Record name Diphenoxydiphenylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenoxydiphenylsilane

CAS RN

1247-19-4
Record name 1,1′-(Diphenoxysilylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1247-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenoxydiphenylsilane
Source ChemIDplus
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Record name Diphenoxydiphenylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenoxydiphenylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
BJC Moore… - 1965 - apps.dtic.mil
… The preparation of a Friedel-Crafts polymer from diphenoxydiphenylsilane and p-… diphenoxydiphenylsilane was reacted with the dimethyl ether of p-xylylene glycol. Author …
Number of citations: 2 apps.dtic.mil
WJ Monzel - 2019 - vtechworks.lib.vt.edu
… Three hybrid silicon-containing phthalonitrile monomers were synthesized incorporating diphenoxydiphenylsilane, tetraphenylsilane, and hexaphenyldisiloxane moieties. Processability …
Number of citations: 3 vtechworks.lib.vt.edu
RH Bunnell, DA Shirley - The Journal of Organic Chemistry, 1952 - ACS Publications
… Kipping (12) has shown that diphenoxydiphenylsilane is hydrolyzed by water and dilute base in the presence of acetone or alcohol with the cleavage of the phenoxy group. Some …
Number of citations: 4 pubs.acs.org
WJ Monzel, GQ Lu, TL Pruyn… - … 2019-Charlotte, NC …, 2019 - digitallibrarynasampe.org
… Three silicon-containing phthalonitrile monomers were synthesized incorporating diphenoxydiphenylsilane, tetraphenylsilane, and hexaphenyldisiloxane moieties. Increasing the …
Number of citations: 0 digitallibrarynasampe.org
D Sparkes - 1981 - search.proquest.com
… The product from the reaction with phenol (which dissolves in the silane) was identified as diphenoxydiphenylsilane by its mp^B with further evidence from ir, nmr, and mass spectro …
Number of citations: 0 search.proquest.com
YM Varezhkin, AN Mikhailova, TL Krasnova… - Russian journal of …, 2004 - Springer
Coammonolysis of 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane with organomonochlorosilanes in toluene was studied. The reaction direction and product composition …
Number of citations: 2 link.springer.com

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